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Preclinical pharmacology of Tazemetostat (EPZ-6438)

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An In-depth Technical Guide to the Preclinical Pharmacology of Tazemetostat (EPZ-6438)

Introduction

Tazemetostat, also known as EPZ-6438, is a first-in-class, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[1] Dysregulation and gain-of-function mutations of EZH2 are implicated in the pathogenesis of various malignancies, including non-Hodgkin lymphoma (NHL) and certain solid tumors.[1][3] Tazemetostat was developed to target this oncogenic dependency, and its preclinical profile demonstrates potent and selective inhibition of both wild-type and mutant forms of EZH2, leading to significant antitumor activity in a variety of cancer models.[1][3][4] This guide provides a comprehensive overview of the preclinical pharmacology of Tazemetostat, detailing its mechanism of action, in vitro and in vivo activity, and the experimental methodologies used for its evaluation.

Mechanism of Action

Tazemetostat is a potent and highly selective inhibitor of EZH2.[1] It functions as an S-adenosylmethionine (SAM)-competitive inhibitor, binding to the SAM-binding pocket of EZH2 and preventing the transfer of a methyl group to its histone H3 substrate.[1][2][5] This inhibition is effective against both wild-type EZH2 and various gain-of-function mutant forms often found in lymphomas.[1] The direct consequence of EZH2 inhibition is a global reduction in the levels

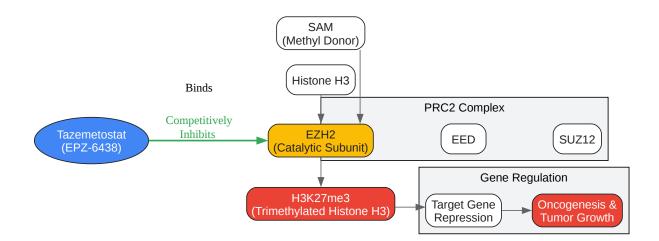




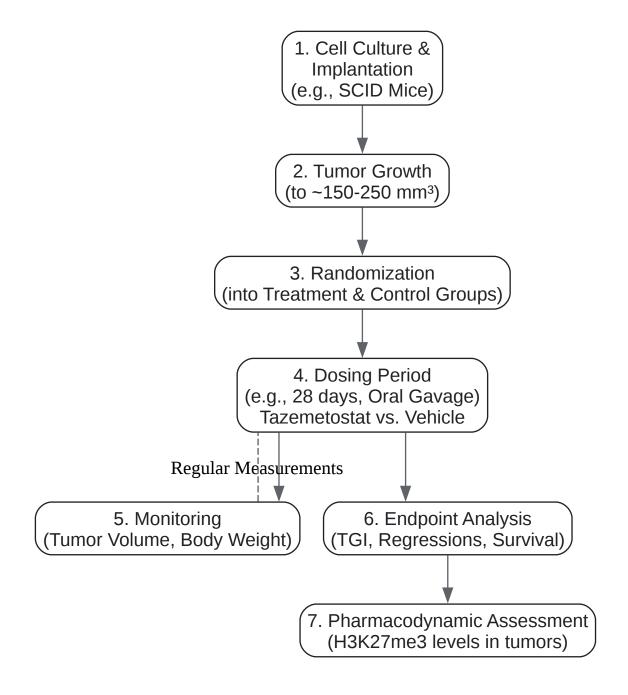


of H3K27 mono-, di-, and trimethylation (H3K27me1/2/3).[6][7] The decrease in the H3K27me3 repressive mark leads to the de-repression of PRC2 target genes, including tumor suppressor genes, which in turn can induce cell cycle arrest, cellular differentiation, and apoptosis in cancer cells dependent on EZH2 activity.[2][5][8]

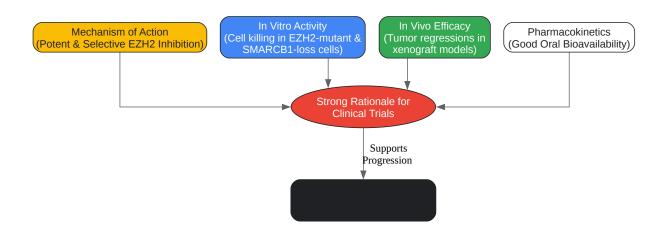












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